molecular formula C15H10BrClFN3O B11832038 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine

6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine

Katalognummer: B11832038
Molekulargewicht: 382.61 g/mol
InChI-Schlüssel: WNQNFHQVCRPFBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine is a synthetic small molecule based on the 4-anilinoquinazoline scaffold, a structure renowned in medicinal chemistry for its potent biological activities . This compound is intended for research applications, particularly in the field of kinase inhibition and anticancer drug discovery. Quinazoline derivatives are well-documented as ATP-competitive inhibitors that target the tyrosine kinase domain of various receptors, such as the Epidermal Growth Factor Receptor (EGFR) . The specific substitution pattern on this compound—featuring a 6-bromo group, a 7-methoxy group, and a 3-chloro-2-fluoroanilino side chain—is designed to explore structure-activity relationships (SAR) and optimize properties like binding affinity, selectivity, and metabolic stability . The 4-anilinoquinazoline core is a privileged structure found in several FDA-approved kinase inhibitor drugs, including Erlotinib, Gefitinib, and Lapatinib, which validates its significance in oncological research . Researchers can utilize this compound as a key intermediate for further synthetic modifications, such as Suzuki-Miyaura cross-coupling at the 6-bromo position to introduce diverse aryl or heteroaryl groups, or as a biochemical tool to probe kinase function in cellular assays . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

Molekularformel

C15H10BrClFN3O

Molekulargewicht

382.61 g/mol

IUPAC-Name

6-bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C15H10BrClFN3O/c1-22-13-6-12-8(5-9(13)16)15(20-7-19-12)21-11-4-2-3-10(17)14(11)18/h2-7H,1H3,(H,19,20,21)

InChI-Schlüssel

WNQNFHQVCRPFBS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-methoxybenzoic acid and 3-chloro-2-fluoroaniline.

    Condensation Reaction: The first step involves the condensation of 2-amino-5-bromo-3-methoxybenzoic acid with 3-chloro-2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the quinazoline core structure.

    Bromination: The final step involves the bromination of the quinazoline core to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 is highly reactive in SNAr due to electron-withdrawing effects from the quinazoline ring and adjacent methoxy group. Key transformations include:

Reaction Reagents/Conditions Product
Bromine replacement with -NH₂Ammonia (NH₃), DMF, 80–100°C6-Amino-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME6-Aryl-substituted derivatives (e.g., biaryl analogs for kinase inhibition)
Thiol substitutionNaSH, EtOH, reflux6-Sulfhydryl-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine

The methoxy group at position 7 stabilizes the transition state by resonance, enhancing the electrophilicity of C6 for nucleophilic attack.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of the quinazoline ring. Documented reactions include:

  • Nitration :
    Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 or C8, though steric hindrance from the 3-chloro-2-fluoro-phenyl group limits regioselectivity.

  • Halogenation :
    Cl₂ or Br₂ in acetic acid selectively substitutes C5 under mild conditions.

Amine Group Reactivity

The 4-amino group participates in:

  • Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives.

  • Reductive alkylation : Formaldehyde/NaBH₃CN introduces methyl groups at the amine.

  • Cross-coupling : Buchwald-Hartwig amination with aryl halides forms N-aryl derivatives .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes bromine at C6, generating the unsubstituted quinazoline core. This pathway is critical for synthesizing analogs with reduced steric bulk.

Comparative Reactivity with Analogues

Substituent effects significantly alter reaction outcomes compared to related quinazolines:

Compound C6 Substituent Reactivity Notes
6-Iodo analogueIFaster SNAr due to better leaving-group ability; forms C-C bonds under milder conditions.
Gefitinib (6-nitro analogue)NO₂Nitro group directs meta-substitution and participates in reduction to NH₂.
7-Methoxy-6-Cl derivative ClReduced SNAr activity compared to Br; requires harsher conditions for substitution.

Mechanistic Insights

  • SNAr Kinetics :
    The bromine’s departure is rate-determining, with DFT studies indicating a ΔG‡ of ~25 kcal/mol in polar aprotic solvents.

  • Amine pKa :
    The 4-amine has a pKa of ~3.5, enabling protonation in acidic media, which deactivates the ring toward electrophiles.

Pharmacological Derivatization

Reactions are leveraged to optimize drug-like properties:

  • Suzuki-derived biaryls : Enhance kinase inhibition (IC₅₀ < 100 nM for EGFR mutants).

  • N-Acylated derivatives : Improve metabolic stability in hepatic microsomes.

This compound’s versatility in nucleophilic, electrophilic, and coupling reactions underpins its utility in medicinal chemistry. Strategic modifications at C6 and the 4-amine position enable tailored biological activity while maintaining the quinazoline scaffold’s stability.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinazoline derivatives, including 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
In one study, derivatives of quinazoline were screened for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy showed promising results with minimal inhibitory concentrations (MIC) indicating potential as future antimicrobial agents .

Anticancer Activity

Quinazoline derivatives are also being investigated for their anticancer properties. The mechanism of action often involves inhibition of specific kinases involved in cancer cell proliferation.

Case Study:
Research has demonstrated that certain quinazoline derivatives exhibit cytotoxic effects on human breast adenocarcinoma cell lines (MCF7). The presence of electron-withdrawing groups such as halogens enhances their efficacy against cancer cells .

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

a. Pharmaceutical Development

The compound can be utilized in the development of new antimicrobial and anticancer drugs, addressing the growing concern of drug resistance in pathogens and cancer cells.

b. Research Tools

Due to its specific interactions with biological targets, this compound can serve as a valuable tool in biochemical research for studying signal transduction pathways and cellular responses.

Wirkmechanismus

The mechanism of action of 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Selected Quinazoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference ID
6-Bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine Br (6), OMe (7), 3-Cl-2-F-C₆H₃ (4-amine) C₁₅H₁₁BrClFN₂O Bromine enhances lipophilicity; 3-Cl-2-F-phenyl optimizes steric effects
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol OH (6), OMe (7), 3-Cl-4-F-C₆H₃ (4-amine) C₁₅H₁₁ClFN₃O₂ Hydroxyl group at C6 improves solubility but reduces stability vs. bromine
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine Br (4-phenyl), OMe (6), morpholine (7) C₂₂H₂₅BrFN₃O₂ Piperidine-methoxy side chain enhances blood-brain barrier penetration
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (6), thiophen-2-ylmethyl (4-amine) C₁₃H₁₀BrN₃S Thiophene substituent confers π-π stacking potential
Gefitinib Impurity 13 (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-quinazolin-4-amine) Morpholinopropoxy (6), 3-Cl-4-F-phenyl (4-amine) C₂₉H₃₇ClFN₅O₄ Morpholine groups improve solubility; dual halogenation enhances selectivity

Physicochemical Properties

  • Lipophilicity : Bromine at C6 increases logP compared to hydroxyl or methoxy groups at the same position .
  • Molecular Weight : The target compound (MW ~395.6) is lighter than morpholine-containing analogues (e.g., Gefitinib Impurity 13, MW 574.09), favoring better bioavailability .

Biologische Aktivität

6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine, with the CAS number 2231808-89-0, is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Chemical Formula: C15H10BrClFN3O
  • Molecular Weight: 382.61 g/mol
  • Density: 1.646 g/cm³ (predicted)
  • Boiling Point: 456.4 °C (predicted)
  • Acidity (pKa): 4.96 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess potent antibacterial and antifungal activities against various strains:

CompoundActivityMIC (µM)
This compoundAntibacterialTBD
Comparison Compound AAntibacterial5.64 against S. aureus
Comparison Compound BAntifungal16.69 against C. albicans

In a study examining related quinazoline derivatives, compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that the introduction of specific substituents can enhance activity .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been attributed to their ability to inhibit key inflammatory pathways. The compound's structural features suggest potential interactions with inflammatory mediators, although specific data on this compound is limited.

Case Studies and Research Findings

  • Adenosine A2A Receptor Antagonism : Recent studies have highlighted the role of quinazoline derivatives as antagonists of the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer therapies. Compounds with structural similarities to 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy showed promising antagonist activity with low IC50 values .
  • Synthesis and Evaluation : A study focused on synthesizing various substituted quinazolines reported significant biological activities for several derivatives, including those structurally related to the compound . The synthesis involved treating substituted anilines with bromoquinazolines under reflux conditions, yielding compounds with notable antimicrobial efficacy .

While detailed mechanisms for this compound specifically remain to be fully elucidated, the general mechanisms for quinazoline derivatives include:

  • Inhibition of Enzymatic Pathways : Many quinazolines act by inhibiting enzymes involved in bacterial cell wall synthesis or inflammatory processes.
  • Receptor Modulation : Compounds may modulate receptors involved in neurotransmission and inflammation.

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine?

The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor. For example, reacting 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-2-fluoroaniline in isopropanol under reflux with a base like DIPEA (N,N-diisopropylethylamine) yields the target compound. Purification via column chromatography (e.g., 0–15% EtOAc/heptane gradient) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LCMS are critical for validation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • 1H NMR^1 \text{H NMR}: To verify aromatic proton environments (e.g., δ 8.24 ppm for quinazoline protons) and substituent integration .
  • LCMS/HRMS: For molecular ion confirmation (e.g., [M+1]+^+ at m/z 378.1) and purity assessment (>95% by diode array detection) .
  • 13C NMR^{13} \text{C NMR}: To resolve carbon environments, such as methoxy groups (δ 57.00–57.44 ppm) and halogenated carbons .

Q. How is the compound’s purity assessed, and what storage conditions are recommended?

Purity is determined via LCMS with gradients of acetonitrile/water (0.025–0.05% TFA) and confirmed by 1H NMR^1 \text{H NMR}. The compound should be stored in a cool, dry, and ventilated environment, protected from light, to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 3-chloro-2-fluoroaniline moiety during quinazoline functionalization?

  • Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 6-bromo position .
  • Microwave-Assisted Synthesis: Heating at 150°C for 1 hour in a microwave reactor improves reaction rates and yields (e.g., 58% yield for cross-coupled products) .
  • Base Optimization: Test bases like Na2 _2CO3_3 or Cs2 _2CO3_3 to enhance nucleophilic substitution efficiency .

Q. What strategies resolve contradictions in reported biological activity data for quinazolin-4-amine derivatives?

  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., morpholine vs. methoxy groups) on kinase inhibition profiles .
  • Assay Standardization: Use validated kinase inhibition assays (e.g., Reaction Biology Corporation protocols) to ensure reproducibility .
  • Computational Modeling: Perform docking studies to predict binding modes and explain discrepancies in IC50_{50} values .

Q. How can in vitro antitumor activity be evaluated methodologically for this compound?

  • Cell Viability Assays: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., A549, MCF-7) with gefitinib as a positive control .
  • Kinase Profiling: Screen against CLK/CDC2-like kinases using ATP concentration-dependent assays to identify selectivity .
  • Apoptosis Markers: Quantify caspase-3/7 activation via luminescent assays to confirm mechanistic pathways .

Q. What analytical challenges arise in characterizing halogenated quinazoline derivatives, and how are they addressed?

  • Isotope Patterns: Bromine/chlorine isotopes complicate LCMS interpretation; use high-resolution MS (HRMS) for accurate mass confirmation .
  • Solubility Issues: Optimize DMSO concentration (<1%) in biological assays to avoid precipitation .
  • Spectral Overlap: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping aromatic signals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for halogenated quinazolines?

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) vs. aqueous buffers to identify optimal conditions .
  • pH-Dependent Studies: Adjust pH to mimic physiological conditions (e.g., pH 7.4 PBS) and measure solubility via UV-Vis spectroscopy .
  • Literature Cross-Validation: Compare data with structurally similar compounds (e.g., gefitinib derivatives) to identify trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.